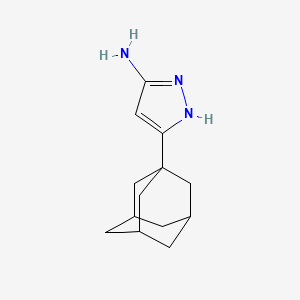

![molecular formula C24H20F3NOS B2551676 1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2-azetanone CAS No. 866049-20-9](/img/structure/B2551676.png)

1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2-azetanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2-azetanone is a complex organic molecule that may be of interest due to its structural features, which include a trifluoromethyl group, a sulfanyl group, and an azetanone moiety. While the provided papers do not directly discuss this compound, they do provide insights into related chemical reactions and structures that can help infer some aspects of the compound's behavior and properties.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions that can include the formation of triazenes or cyclization to form heterocyclic compounds. For instance, the formation of 1,3-Di(4-sulfamoylphenyl)triazene from sulfanilamide and sodium nitrite in human gastric juice, as mentioned in the first paper, suggests that similar sulfanyl-containing compounds could potentially be synthesized through reactions involving nitrites under acidic conditions . Although this does not directly pertain to the synthesis of the compound , it provides a context for the types of reactions that sulfanyl groups might undergo.

Molecular Structure Analysis

The molecular structure of organic compounds can be significantly influenced by the nature of their substituents. The second paper discusses the effects of substituents on the cyclization of alkyl [(buta-2,3-dienimidoyl)sulfanyl]acetates to thiophene derivatives . This indicates that the presence of a trifluoromethyl or a phenyl group in a molecule can affect its reactivity and the energy barriers associated with its transformation. Such information can be extrapolated to understand how the substituents in 1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2-azetanone might influence its overall molecular conformation and reactivity.

Chemical Reactions Analysis

Chemical reactions involving heterocumulenes and organometallic reagents, as described in the second paper, involve deprotonation and intramolecular addition steps . These types of reactions are relevant for understanding how the compound might behave under certain conditions, such as in the presence of bases or during attempts to cyclize the molecule to form new rings.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 1-(4-Methylphenyl)-4-phenyl-3-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-2-azetanone, they do offer insights into how similar structures behave. For example, the stability of triazenes in different pH conditions and the influence of substituents on the energy barriers of cyclization reactions can help predict the stability, solubility, and reactivity of the compound . The presence of a trifluoromethyl group could suggest increased lipophilicity, while the sulfanyl group might confer additional sites for potential reactivity.

Scientific Research Applications

Environmental Presence and Human Exposure

- Polyfluoroalkyl Chemicals in the U.S. Population: A study examining the exposure of the U.S. population to various PFCs revealed widespread exposure, with substances such as perfluorooctane sulfonic acid (PFOS) and perfluorooctanoic acid (PFOA) detectable in over 98% of the samples. Changes in manufacturing practices significantly influenced the concentrations of these chemicals in the population over time (Calafat et al., 2007).

Health Implications

- Impact on Children's Health: The association between PFC exposure and attention deficit/hyperactivity disorder (ADHD) in U.S. children was explored, with findings suggesting a link between higher serum levels of certain PFCs and increased odds of ADHD. This underscores the potential neurotoxic effects of PFCs on developing children (Hoffman et al., 2010).

properties

IUPAC Name |

1-(4-methylphenyl)-4-phenyl-3-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F3NOS/c1-16-10-12-19(13-11-16)28-22(17-6-3-2-4-7-17)21(23(28)29)15-30-20-9-5-8-18(14-20)24(25,26)27/h2-14,21-22H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIPSXGCDAIGLJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(C(C2=O)CSC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

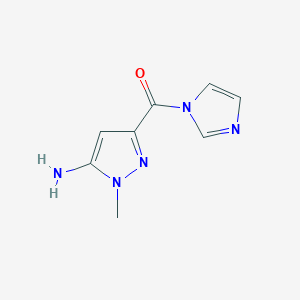

![4-Chloro-5-phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2551598.png)

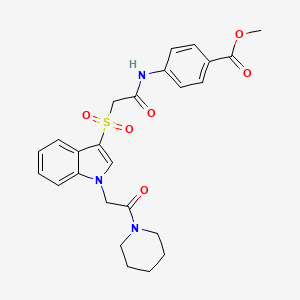

![N-(4-chlorophenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2551599.png)

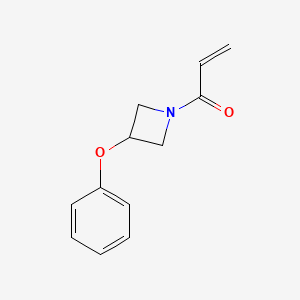

![methyl N-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)carbonyl]isoleucinate](/img/structure/B2551601.png)

![9-(4-ethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551602.png)

![3-ethyl-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2551604.png)

![(E)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-(4-(dimethylamino)phenyl)acrylate](/img/structure/B2551616.png)